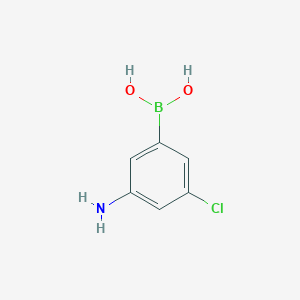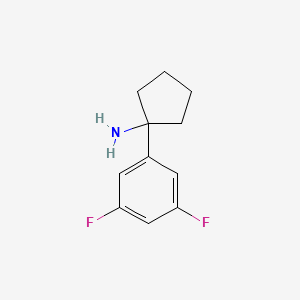
1-(3,5-Difluorophenyl)cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Difluorophenyl)cyclopentanamine is a chemical compound with the molecular formula C11H13F2N. It is characterized by the presence of a cyclopentane ring attached to a phenyl group substituted with two fluorine atoms at the 3 and 5 positions.
Métodos De Preparación
The synthesis of 1-(3,5-Difluorophenyl)cyclopentanamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another approach involves the preparation of 3,5-difluorophenol, which can then be converted to the desired amine through a series of reactions including diazotization and reduction .
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. The use of efficient catalysts and reaction conditions is crucial for large-scale production.
Análisis De Reacciones Químicas
1-(3,5-Difluorophenyl)cyclopentanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3,5-Difluorophenyl)cyclopentanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Difluorophenyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(3,5-Difluorophenyl)cyclopentanamine can be compared with other similar compounds such as:
- (1R,2R)-2-(3,5-Difluorophenyl)cyclopentanamine
- (1S,2R)-2-(3,5-Difluorophenyl)cyclopentanamine
- (1R,2R)-2-(4-Fluorophenyl)cyclopentanamine
- (1R,2R)-2-(3-Fluorobenzyl)cyclopentanamine
These compounds share structural similarities but differ in the position and number of fluorine atoms or other substituents on the phenyl ring. The unique arrangement of substituents in this compound contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H13F2N |
|---|---|
Peso molecular |
197.22 g/mol |
Nombre IUPAC |
1-(3,5-difluorophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H13F2N/c12-9-5-8(6-10(13)7-9)11(14)3-1-2-4-11/h5-7H,1-4,14H2 |
Clave InChI |
FTDLYOBNDKTWGH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=CC(=CC(=C2)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


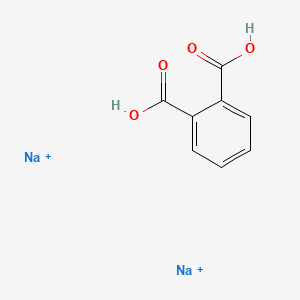

![4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione](/img/structure/B11726832.png)
![Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate](/img/structure/B11726839.png)
![4-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}aniline](/img/structure/B11726847.png)
![3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B11726853.png)
![N'-[(4-chlorophenyl)methylidene]-2-cyanoacetohydrazide](/img/structure/B11726860.png)
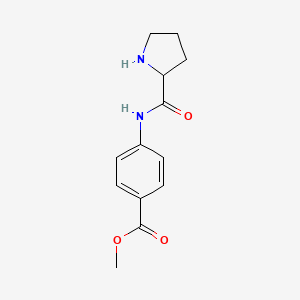
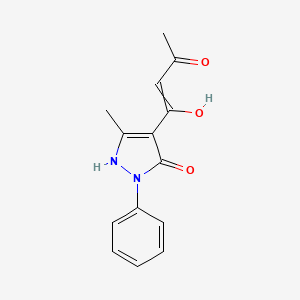
![5-Iodobenzo[d]isoxazol-3-amine](/img/structure/B11726875.png)
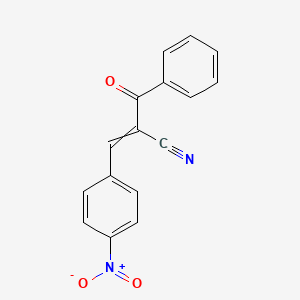
![1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate](/img/structure/B11726892.png)

